(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-chlorophenyl)ethyl)-
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Overview
Description
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-chlorophenyl)ethyl)- is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple fused rings and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-chlorophenyl)ethyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-chlorophenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-chlorophenyl)ethyl)- may be explored for its pharmacological properties. It could serve as a lead compound for the development of new medications.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-chlorophenyl)ethyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one: A compound with a similar core structure but lacking the chlorophenyl group.
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-phenylethyl)-: A compound with a phenylethyl group instead of the chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-chlorophenyl)ethyl)- imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
CAS No. |
101302-85-6 |
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Molecular Formula |
C13H9ClN6OS |
Molecular Weight |
332.77 g/mol |
IUPAC Name |
11-[2-(4-chlorophenyl)ethyl]-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |
InChI |
InChI=1S/C13H9ClN6OS/c14-8-4-1-7(2-5-8)3-6-9-18-20-12(21)10-11(17-19-16-10)15-13(20)22-9/h1-2,4-5H,3,6H2,(H,16,17,19) |
InChI Key |
UMBLDKMWZMQEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NN3C(=O)C4=NNN=C4N=C3S2)Cl |
Origin of Product |
United States |
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